molecular formula C9H12ClNOS B13155126 [1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol

[1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol

Cat. No.: B13155126
M. Wt: 217.72 g/mol
InChI Key: QKIUMTFLSOUEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines .

Scientific Research Applications

1-(Aminomethyl)cyclopropylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include:

These compounds share structural similarities but differ in the position of the chlorine atom on the thiophene ring. This difference can lead to variations in their chemical properties and reactivity, highlighting the uniqueness of 1-(Aminomethyl)cyclopropylmethanol .

Properties

Molecular Formula

C9H12ClNOS

Molecular Weight

217.72 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(5-chlorothiophen-2-yl)methanol

InChI

InChI=1S/C9H12ClNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2

InChI Key

QKIUMTFLSOUEGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=CC=C(S2)Cl)O

Origin of Product

United States

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